molecular formula C15H14N2S B12598917 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione CAS No. 647850-77-9

5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B12598917
CAS No.: 647850-77-9
M. Wt: 254.4 g/mol
InChI Key: LNSXTNARNCPUJF-UHFFFAOYSA-N
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Description

5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a naphthalene moiety attached to an imidazole ring, which is further substituted with a methyl group and a thione group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of naphthalen-1-ylmethylamine with carbon disulfide and methyl iodide under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique biological activities. Additionally, it can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific substitution pattern and the presence of both a naphthalene moiety and a thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

647850-77-9

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

4-methyl-3-(naphthalen-1-ylmethyl)-1H-imidazole-2-thione

InChI

InChI=1S/C15H14N2S/c1-11-9-16-15(18)17(11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H,16,18)

InChI Key

LNSXTNARNCPUJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=S)N1CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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